5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(2-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5OS/c1-16-25-23-29(26-16)22(30)21(31-23)20(18-9-5-6-10-19(18)24)28-13-11-27(12-14-28)15-17-7-3-2-4-8-17/h2-10,20,30H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWZQPXVONURES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS No. 887219-77-4) is a thiazolo-triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, receptor interactions, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 468.0 g/mol. The structure includes a thiazole ring fused with a triazole moiety and incorporates a benzylpiperazine group, which is known for its pharmacological versatility.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₆ClN₅OS |
| Molecular Weight | 468.0 g/mol |
| CAS Number | 887219-77-4 |
Anticancer Activity
Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. A study evaluated various derivatives against nearly 60 human cancer cell lines, including renal cancer and melanoma. The findings suggested that compounds with similar structures demonstrated potent anticancer activity, particularly those containing the thiazole and triazole frameworks .
Case Study: Anticancer Evaluation
In a comparative study of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones:
- Cell Lines Tested : Renal cancer (ACHN), leukemia (K562), colon cancer (HCT116), breast cancer (MCF7), and melanoma (A375).
- Results : The compounds exhibited IC50 values ranging from 0.5 to 10 µM across various cell lines, indicating strong cytotoxic effects.
The mechanism underlying the anticancer activity of this compound may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in DNA synthesis and repair.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed in related studies.
Receptor Interactions
The benzylpiperazine moiety is known to interact with various neurotransmitter receptors:
- Dopaminergic Receptors : Compounds containing this structure have shown affinity for dopamine D2 receptors, which are crucial in the treatment of schizophrenia and other mental disorders .
- Serotonergic Receptors : The potential for modulation of serotonin receptors suggests applications in mood disorders.
Other Biological Activities
Apart from anticancer effects, this compound may exhibit:
- Antimicrobial Activity : Related compounds have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : Some derivatives have shown effectiveness against Candida species.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives containing the thiazolo-triazole structure often exhibit significant activity against various bacterial and fungal strains. For instance, compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Research
The thiazolo-triazole derivatives have been explored for their anticancer properties . Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by disrupting tubulin polymerization, a critical process for cell division . The structural modifications of the compound may enhance its efficacy against specific cancer types.
Neuropharmacology
Research into the neuropharmacological effects of compounds similar to 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suggests potential applications in treating neurological disorders. The piperazine moiety is known to interact with serotonin receptors, which could lead to antidepressant effects .
Antiviral Activity
There is emerging evidence that compounds with a triazole core exhibit antiviral properties. The mechanism involves interference with viral replication processes, making them candidates for further investigation in antiviral drug development .
Case Studies
Several case studies highlight the effectiveness of thiazolo-triazole derivatives:
- Antimicrobial Efficacy : A study evaluated various thiazolo-triazole derivatives against a panel of bacterial and fungal strains, demonstrating significant antimicrobial activity. The results indicated that structural modifications could enhance potency .
- Cytotoxicity Against Cancer Cells : A series of experiments assessed the cytotoxic effects of thiazolo-triazole derivatives on breast cancer cell lines, revealing that certain modifications led to increased apoptosis rates compared to standard treatments .
- Neuropharmacological Effects : A study focused on the interaction of piperazine-containing compounds with serotonin receptors showed promising results in reducing anxiety-like behaviors in animal models, suggesting potential therapeutic applications in anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thiazolo-triazole derivatives with modular substitution patterns. Below is a detailed comparison with analogous molecules from the evidence, focusing on structural variations and their implications:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Key Substituents | Molecular Formula* | Notable Features |
|---|---|---|---|
| Target Compound: 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 2-Chlorophenyl, Benzylpiperazine | C₂₄H₂₅ClN₆OS | Electron-withdrawing Cl may enhance binding affinity; benzylpiperazine improves solubility . |
| Analog 1: 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol | 3-Chlorophenyl, 4-Ethoxy-3-methoxyphenyl | C₂₆H₂₉ClN₆O₃S | Methoxy/ethoxy groups increase hydrophilicity; 3-Cl vs. 2-Cl alters steric interactions . |
| Analog 2: 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | p-Tolyl (methyl-substituted phenyl) | C₂₅H₂₈N₆OS | Methyl group (p-tolyl) enhances lipophilicity; potential for altered metabolic stability . |
| Analog 3: 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-dihydroimidazo-triazol-one (from ) | 4-Methoxybenzylidene, 2-Chlorophenyl | C₂₄H₁₈ClN₅O₂ | Conjugated system (benzylidene) may influence UV absorption; Cl substituent retains bioactivity. |
*Molecular weights calculated from formulas; exact masses require experimental validation (e.g., via mass spectrometry, as in ).
Key Findings from Structural Analysis:
Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound may enhance target binding via halogen bonding, a feature shared with Analog 3 ( ).
Solubility and Pharmacokinetics :
- Benzylpiperazine moieties (target compound, Analog 2) improve water solubility compared to simpler alkyl chains, critical for oral bioavailability .
- Methoxy/ethoxy groups (Analog 1) further enhance solubility but may reduce membrane permeability .
Synthetic Challenges :
Q & A
Q. Q1: What are the recommended synthetic routes for 5-((4-benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
A1: The compound can be synthesized via multi-step heterocyclic coupling reactions. A typical approach involves:
- Step 1: Condensation of a substituted benzylpiperazine with 2-chlorobenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the central methylene bridge .
- Step 2: Cyclization of the intermediate with a thiazolo-triazole precursor using microwave-assisted heating (e.g., 100–120°C, 30 min) to enhance reaction efficiency .
- Step 3: Final hydroxylation at the 6-position via controlled oxidation (e.g., H₂O₂ in acetic acid) .
Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. Q2: Which spectroscopic techniques are critical for structural confirmation?
A2:
- 1H/13C NMR: Assign peaks for the benzylpiperazine (δ 2.5–3.5 ppm for piperazine protons) and 2-chlorophenyl groups (δ 7.2–7.6 ppm aromatic protons) .
- IR Spectroscopy: Confirm hydroxyl (-OH) stretch at ~3200–3400 cm⁻¹ and thiazole C=N absorption at ~1600 cm⁻¹ .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₅ClN₆OS: 493.1421) .
Advanced Synthesis Optimization
Q. Q3: How can researchers optimize reaction yields for the thiazolo-triazole core?
A3:
- Catalyst Screening: Use Pd(OAc)₂ or CuI to accelerate cyclization; yields improve from 45% to 72% in microwave conditions .
- Solvent Effects: Replace DMF with DMAc (dimethylacetamide) to reduce byproduct formation .
- Temperature Control: Maintain 110°C during cyclization to prevent decomposition of the triazole intermediate .
Biological Activity Profiling
Q. Q4: What in vitro assays are suitable for evaluating this compound’s antifungal activity?
A4:
- Target Enzyme Assays: Test inhibition of fungal 14α-demethylase (CYP51) using lanosterol as a substrate, referencing PDB structure 3LD6 for molecular docking .
- MIC Determination: Perform broth microdilution assays against Candida albicans (ATCC 90028) with fluconazole as a positive control .
Key Metrics: IC₅₀ values <1 µM suggest potent antifungal activity .
Q. Q5: How can contradictory activity data across studies be resolved?
A5:
- Structural Variability: Compare substituent effects; e.g., 2-chlorophenyl vs. 4-methoxyphenyl analogs may show divergent binding to CYP51 .
- Assay Conditions: Standardize pH (7.4), temperature (37°C), and DMSO concentration (<1%) to minimize variability .
Structure-Activity Relationship (SAR) Studies
Q. Q6: Which substituents enhance target selectivity in analogs?
A6:
Computational and Mechanistic Studies
Q. Q7: What molecular docking strategies validate interactions with CYP51?
A7:
- Protein Preparation: Retrieve 3LD6 from PDB, remove water molecules, and add polar hydrogens .
- Ligand Docking: Use AutoDock Vina with a grid box centered on the heme cofactor (20 ų).
- Key Interactions: Prioritize poses with the 6-hydroxyl group within 3 Å of the heme iron .
Data Interpretation and Reproducibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
